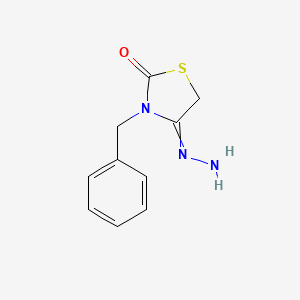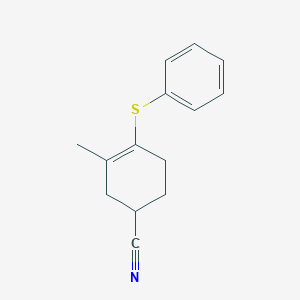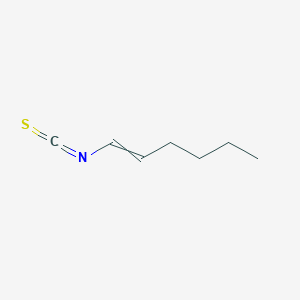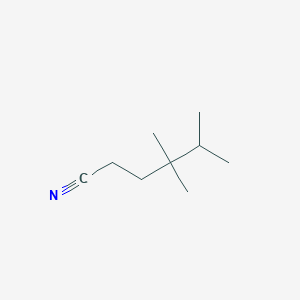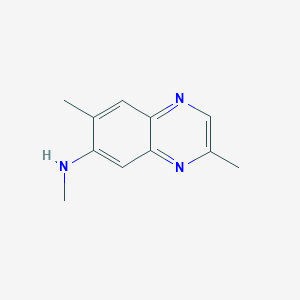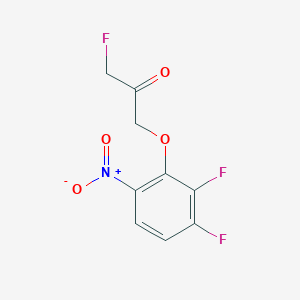
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one is an organic compound with the molecular formula C9H7F2NO4 It is characterized by the presence of difluoro and nitrophenoxy groups attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one typically involves the reaction of 2,3-difluoro-6-nitrophenol with an appropriate propanone derivative under controlled conditions. One common method includes the use of ®-propylene oxide and 2,3-difluoro-6-nitrophenyl trimethylsilyl ether in the presence of an optically active cobalt (salen) catalyst. The reaction proceeds through the ring opening of the propylene oxide, followed by the transfer of the trimethylsilyl group to protect the secondary alcohol in situ .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and various substituted phenoxy compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The difluoro and nitrophenoxy groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
- 2,5-Difluoro-4-nitrophenol
- 1-(2-Chloro-4-nitrophenoxy)-3,3-dimethylbutan-2-one
- 1-[(6-Bromonaphthalen-2-yl)oxy]propan-2-one
Uniqueness
1-(2,3-Difluoro-6-nitrophenoxy)-3-fluoropropan-2-one is unique due to the presence of both difluoro and nitrophenoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
106015-28-5 |
|---|---|
Molekularformel |
C9H6F3NO4 |
Molekulargewicht |
249.14 g/mol |
IUPAC-Name |
1-(2,3-difluoro-6-nitrophenoxy)-3-fluoropropan-2-one |
InChI |
InChI=1S/C9H6F3NO4/c10-3-5(14)4-17-9-7(13(15)16)2-1-6(11)8(9)12/h1-2H,3-4H2 |
InChI-Schlüssel |
ADWWSIJKXAWHEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OCC(=O)CF)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







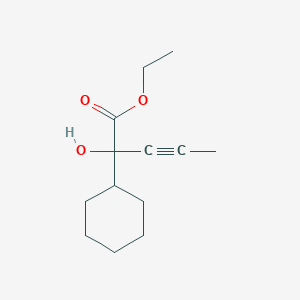
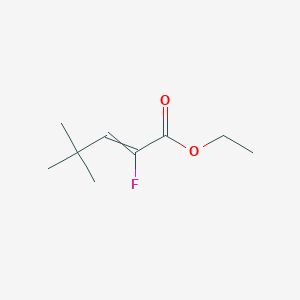
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
